An In-depth Technical Guide to 3-Phenylthioindole: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Phenylthioindole: Structure, Properties, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, both natural and synthetic.[1] Its remarkable versatility and ability to interact with numerous biological targets have made it a privileged structure in drug discovery.[2] Among the diverse class of indole derivatives, 3-phenylthioindole has emerged as a compound of significant interest, primarily due to its potent biological activities. This guide provides a comprehensive technical overview of 3-phenylthioindole, from its fundamental chemical structure and properties to its synthesis and applications in modern drug development, with a particular focus on its role as a modulator of tubulin polymerization.
Chemical Structure and Properties
3-Phenylthioindole is a heterocyclic aromatic compound characterized by a phenyl group attached to the C3 position of an indole ring via a sulfur atom. This unique structural arrangement confers specific physicochemical properties that are crucial for its biological activity.
The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The presence of the nitrogen atom in the pyrrole ring and the delocalized π-electron system are key to the indole's chemical reactivity and its ability to form various non-covalent interactions with biological macromolecules. The phenylthio substituent at the C3 position, the most nucleophilic carbon in the indole ring, significantly influences the molecule's electronic and steric properties.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental for its identification, characterization, and application in research and development. The following table summarizes the key data for 3-phenylthioindole.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NS | [3] |
| Molecular Weight | 225.31 g/mol | [3] |
| Melting Point | 131–132 °C | [3] |
| Appearance | Brick red solid | [3] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.40 (brs, 1H), 7.63 (d, J = 7.9 Hz, 1H), 7.49 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H), 7.20 – 7.16 (m, 3H), 7.13 – 7.11 (m, 2H), 7.07 (t, J = 7.2 Hz, 1H) | [3] |
| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 139.20, 136.47, 130.63, 129.08, 128.67, 125.85, 124.76, 123.03, 120.89, 119.65, 111.54, 102.87 | [3] |
| High-Resolution Mass Spectrometry (HRMS) | calc. for [M+H]⁺ C₁₄H₁₁NS: 226.0685, found: 226.0685 | [3] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3434 (N-H stretch), 3025 (aromatic C-H stretch), 1601, 1493, 1452 (aromatic C=C stretch), 701 (C-S stretch) | [4] |
Synthesis of 3-Phenylthioindole
The synthesis of 3-phenylthioindole is typically achieved through the electrophilic sulfenylation of indole at the C3 position. This method takes advantage of the high nucleophilicity of this position on the indole ring. A common and efficient protocol involves the reaction of indole with diphenyl disulfide in the presence of a suitable base.
Experimental Protocol: Synthesis via Electrophilic Sulfenylation
This protocol outlines a reliable method for the synthesis of 3-phenylthioindole, adapted from established procedures for the C3-chalcogenylation of indoles.[3]
Materials:
-
Indole
-
Diphenyl disulfide
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 5 mL glass tube equipped with a magnetic stir bar, add indole (0.2 mmol, 1.0 equiv), diphenyl disulfide (0.22 mmol, 1.1 equiv), and potassium tert-butoxide (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add 2 mL of dimethylformamide (DMF) to the reaction tube.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 12 hours.
-
Workup: Upon completion, quench the reaction by adding water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash twice with a small amount of water. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product, 3-phenylthioindole.[3]
Causality Behind Experimental Choices:
-
Indole as the Nucleophile: The indole ring is electron-rich, with the C3 position being the most nucleophilic, making it susceptible to attack by electrophiles.
-
Diphenyl Disulfide as the Electrophile Source: The disulfide bond in diphenyl disulfide can be cleaved to generate an electrophilic sulfur species.
-
Potassium tert-butoxide (t-BuOK) as the Base: The strong, non-nucleophilic base deprotonates the N-H of the indole, increasing its nucleophilicity and facilitating the reaction.
-
DMF as the Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the ionic reaction mechanism.
-
Purification by Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Applications in Drug Development
The indole nucleus is a prevalent scaffold in numerous approved drugs and clinical candidates.[5] 3-Phenylthioindole and its derivatives have garnered significant attention in medicinal chemistry, particularly for their potent anticancer properties.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism through which 3-phenylthioindole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. They are in a constant state of dynamic instability, undergoing rapid polymerization and depolymerization.
Arylthioindoles, including 3-phenylthioindole derivatives, have been shown to bind to the colchicine binding site on β-tubulin.[6] This binding event disrupts the normal dynamics of microtubule assembly, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[6] The potency of these compounds can be modulated by substitutions on both the indole ring and the phenylthio moiety. For instance, the presence of a 3,4,5-trimethoxyphenylthio group has been shown to significantly enhance the inhibitory activity against both tubulin polymerization and cancer cell growth.
Other Potential Therapeutic Applications
While the primary focus has been on anticancer activity, the broader class of substituted indoles has demonstrated a wide range of biological activities, suggesting that 3-phenylthioindole derivatives could have other therapeutic applications. For instance, various indole derivatives have been investigated for their potential as:
-
Antitubercular agents: Some 3-phenyl-1H-indoles have shown activity against Mycobacterium tuberculosis.[5][7]
-
Anti-inflammatory agents: The indole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8]
-
Antiviral and antimicrobial agents: The diverse chemical space of indole derivatives has led to the discovery of compounds with activity against various viruses and bacteria.[5]
Conclusion
3-Phenylthioindole is a synthetically accessible and biologically active molecule with a promising future in drug discovery and development. Its well-defined chemical structure and properties, coupled with a clear mechanism of action as a tubulin polymerization inhibitor, make it an attractive scaffold for the design of novel anticancer agents. Further research into the structure-activity relationships of its derivatives and exploration of other potential therapeutic applications will undoubtedly continue to expand the medicinal chemistry landscape of this versatile indole derivative.
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(Illustrative structure, actual 3-phenylthioindole has a sulfur linker)